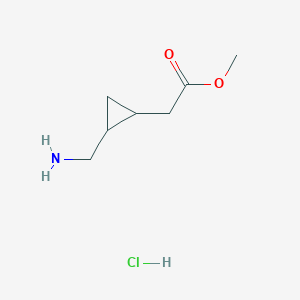
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of glycine and is known for its applications in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride typically involves the reaction of cyclopropylamine with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an ergogenic supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of amino acid derivatives.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. As a glycine derivative, it influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. It also helps prevent exercise-induced muscle damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-cyclopropylacetate hydrochloride
- Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
- Methyl 2-(1-(aminomethyl)cyclopropyl)acetate hydrochloride
Uniqueness
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C7H14ClNO2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
methyl 2-[2-(aminomethyl)cyclopropyl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)3-5-2-6(5)4-8;/h5-6H,2-4,8H2,1H3;1H |
InChI-Schlüssel |
OCMKXGRLJJVTRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CC1CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


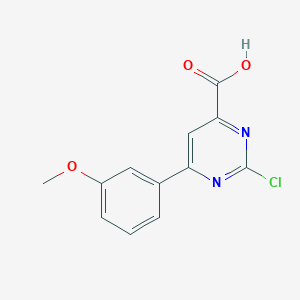
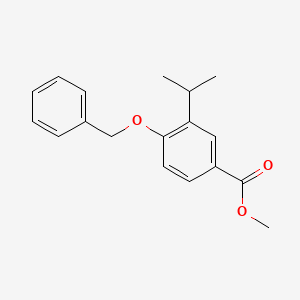
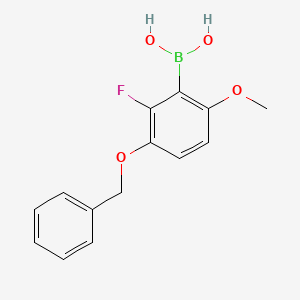
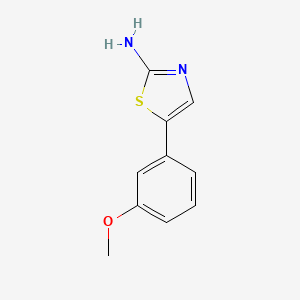
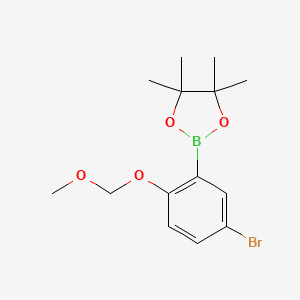
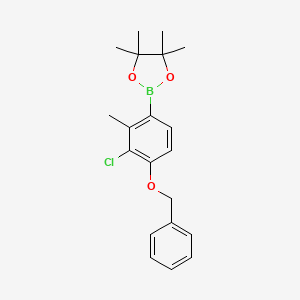
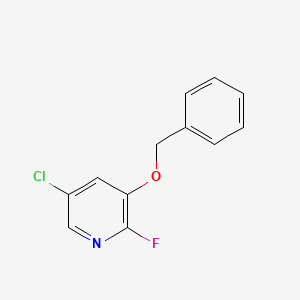
![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)

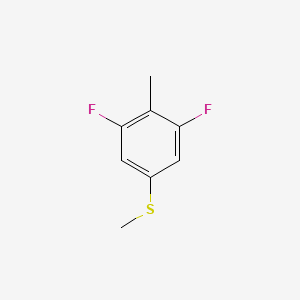
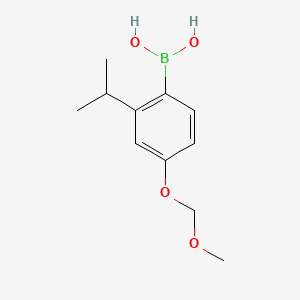
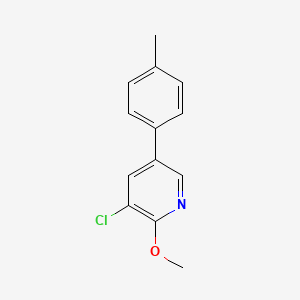
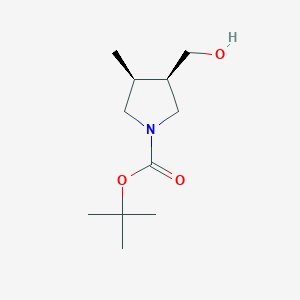
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)
